

# Application Notes and Protocols: IPN60090 in Cancer Immunotherapy

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**IPN60090** is a potent and selective small-molecule inhibitor of glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism.[1][2][3][4][5] Many tumors exhibit a strong dependence on glutamine for proliferation and survival, making GLS1 a compelling therapeutic target.[1][2][5] [6] **IPN60090** is currently under investigation in Phase I clinical trials for patients with advanced solid tumors.[1][2][3][4][5] Preclinical data suggest that **IPN60090** may be particularly effective in cancers with specific genetic alterations, such as mutations in KEAP1 and NFE2L2, and in combination with immunotherapy, such as immune checkpoint inhibitors.[1] This document provides detailed experimental protocols and application notes for the preclinical evaluation of **IPN60090**, both as a monotherapy and in combination with immunotherapy.

## **Mechanism of Action and Signaling Pathways**

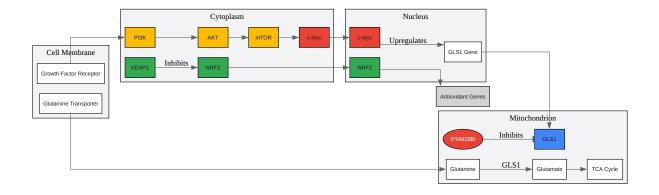
**IPN60090** exerts its anti-tumor effects by inhibiting GLS1, which catalyzes the conversion of glutamine to glutamate. This blockade disrupts downstream metabolic pathways essential for cancer cells, including the TCA cycle, nucleotide synthesis, and redox homeostasis. The efficacy of **IPN60090** is influenced by several key signaling pathways:

c-Myc Pathway: The c-Myc oncogene is a known upregulator of GLS1 expression, creating a
dependency on glutamine metabolism in MYC-driven cancers.[7][6][8] IPN60090 can
effectively target this vulnerability.



- KEAP1/NFE2L2 Pathway: Mutations in KEAP1 or NFE2L2 (which encodes NRF2) lead to
  constitutive activation of NRF2, a transcription factor that regulates antioxidant responses.[2]
  [9][10] These mutations can create a metabolic vulnerability that increases sensitivity to
  GLS1 inhibition.[1][2][10]
- PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and
  metabolism. There is evidence of crosstalk between the PI3K/AKT/mTOR pathway and
  glutamine metabolism, suggesting that combining IPN60090 with inhibitors of this pathway
  could be a synergistic therapeutic strategy.

## **Signaling Pathway Diagrams**



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**Caption:** Simplified signaling network of **IPN60090** action. (Within 100 characters)

## **Data Presentation**



In Vitro Potency of IPN60090 and Comparators

Compound	Target	IC50 (nM)	Cell Line	- Assay Type	Reference
IPN60090	GLS1	31	-	Enzyme Assay	[3]
Telaglenastat (CB-839)	GLS1	23	Mouse Kidney	Enzyme Assay	[3]
BPTES	GLS1	-	-	Allosteric Inhibitor	[3]

In Vivo Efficacy of GLS1 Inhibitors

Compound	Dose and Schedule	Animal Model	Tumor Type	Outcome	Reference
IPN60090	100 mg/kg, BID	H460 Xenograft	Lung Cancer	Target Engagement	[9]
Telaglenastat (CB-839)	200 mg/kg, BID	Orthotopic Xenograft	Osteosarcom a	Reduced Tumor Growth	[11]
BPTES	12.5 mg/kg, i.p.	LAP/MYC mice	-	-	[2]

# Experimental Protocols In Vitro GLS1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **IPN60090** against purified GLS1 enzyme.

#### Materials:

- Purified recombinant human GLS1
- · L-glutamine



- IPN60090 and control inhibitors
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.6, 0.5 mM EDTA, 100 mM K2HPO4)
- Glutamate dehydrogenase
- NAD+
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare serial dilutions of **IPN60090** and control inhibitors in the assay buffer.
- Add the diluted compounds to the wells of a 96-well plate.
- Add purified GLS1 enzyme to the wells and incubate for a predetermined time to allow for inhibitor binding.
- Initiate the reaction by adding L-glutamine to each well.
- After a set incubation period, add the glutamate dehydrogenase and NAD+ to measure the amount of glutamate produced.
- Measure the absorbance at 340 nm to determine the rate of NADH production, which is proportional to GLS1 activity.
- Calculate the percentage of inhibition for each concentration of IPN60090 and determine the IC50 value using a dose-response curve.

## **Cell Viability Assay**

Objective: To assess the effect of **IPN60090** on the proliferation of cancer cell lines.

#### Materials:

Cancer cell lines (e.g., A549, ovarian cancer lines)



- Complete cell culture medium
- IPN60090
- CellTiter-Glo® Luminescent Cell Viability Assay kit or CCK-8 kit
- 96-well opaque-walled microplates
- Luminometer or microplate reader

#### Procedure:

- Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of IPN60090. Include a vehicle control.
- Incubate the cells for 48-72 hours.
- Perform the CellTiter-Glo® or CCK-8 assay according to the manufacturer's instructions to measure cell viability.
- Plot the cell viability against the log of the IPN60090 concentration and determine the IC50 value.

## **Western Blot Analysis**

Objective: To analyze the expression of proteins in the GLS1 signaling pathway following treatment with **IPN60090**.

#### Materials:

- Cancer cells treated with IPN60090
- Lysis buffer
- · Protein assay kit
- SDS-PAGE gels



- · Transfer buffer and membranes
- Primary antibodies (e.g., anti-GLS1, anti-c-Myc, anti-p-AKT, anti-total-AKT)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Lyse the treated and control cells and determine the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
- Block the membrane and incubate with primary antibodies overnight.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

## In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of **IPN60090** in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., NSG or SCID)
- Cancer cell line of interest
- IPN60090 formulated for oral gavage
- Calipers for tumor measurement

#### Procedure:

• Implant cancer cells subcutaneously into the flank of the mice.

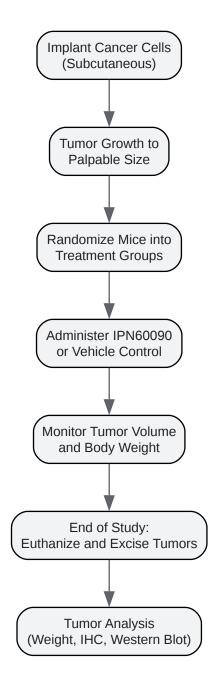
## Methodological & Application

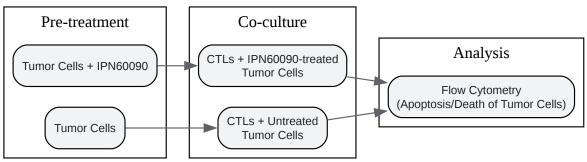




- Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- Administer IPN60090 or vehicle control to the respective groups according to the desired dosing schedule.
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, IHC, Western blot).







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